molecular formula C32H18MgN8+2 B167682 Magnesium phthalocyanine CAS No. 1661-03-6

Magnesium phthalocyanine

Cat. No. B167682
CAS RN: 1661-03-6
M. Wt: 538.8 g/mol
InChI Key: NIQREIWCURIAMA-UHFFFAOYSA-P
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Description

Magnesium Phthalocyanine is used in preparing membrane sensors for cyanide ions . It is a part of the metal phthalocyanine class of compounds that have interesting properties like chemical inertness, excellent thermal stability, high coloring properties, catalytic activity, semiconductivity, and photoconductivity .


Synthesis Analysis

Magnesium Phthalocyanine can be synthesized from phthalonitriles with regularly varying peripheral phenoxyl substituents obtained by nucleophilic substitution of the nitro group/bromine atom with fragments of phenol derivatives . Another method involves the synthesis of 2 (3),9 (10),16 (17),23 (24)-tetrakis-2,6-dimethoxyphenoxy substituted magnesium (II) phthalocyanine .


Molecular Structure Analysis

The molecular formula of Magnesium Phthalocyanine is C32H16MgN8. It has an average mass of 536.828 Da and a Monoisotopic mass of 536.134827 Da .


Chemical Reactions Analysis

Magnesium Phthalocyanine is known to demetallate to metal-free ligands in acidic environments . The mechanism of the demetallation in organic solvents is based on an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .


Physical And Chemical Properties Analysis

Magnesium Phthalocyanine has remarkable chemical, mechanical, and thermal stability . It has strong absorption in the visible region, making it an effective electron donor .

Scientific Research Applications

  • Cancer Cell Cytotoxicity and Apoptotic Effects : Magnesium phthalocyanine has been studied for its cytotoxic and apoptotic activities against various cancer cell lines. Research by Yabaş, Sahin-Bolukbasi, and Şahin-İnan (2021) demonstrated that a water-soluble magnesium phthalocyanine had concentration and time-dependent cytotoxic activities against human breast and prostate cancer cells while displaying lower toxicity against healthy cells (Yabaş, Sahin-Bolukbasi, & Şahin-İnan, 2021).

  • Antimicrobial and Anticancer Photodynamic Activity : Długaszewska et al. (2017) synthesized a novel phthalocyanine derivative with antimicrobial and anticancer photodynamic activities. It showed excellent photodynamic activity against various bacteria and fungi, as well as against specific cancer cell lines (Długaszewska et al., 2017).

  • Photodynamic Anticancer Activity : Macháček et al. (2015) synthesized novel zinc, magnesium, and metal-free octasubstituted phthalocyanine photosensitizers, investigating their photophysical properties and photodynamic anticancer activity. They found that magnesium complexes were not active against cancer cells, unlike zinc complexes (Macháček et al., 2015).

  • Photophysical and Photochemical Properties : Arslanoğlu and Nyokong (2011) reported on the synthesis and photophysical properties of unsymmetrically substituted magnesium phthalocyanines, analyzing their potential as photosensitizers in photodynamic therapy (Arslanoğlu & Nyokong, 2011).

  • Photodynamic Therapy of Cancer : Łapok et al. (2014) focused on the synthesis of magnesium phthalocyanine and its application in photodynamic therapy, including its ability to generate singlet oxygen (Łapok et al., 2014).

  • Aggregation in Aqueous Solutions : Gol’dshleger et al. (2014) studied the aggregation of magnesium phthalocyanine in solutions of biocompatible anionic surfactant, sodium deoxycholate, highlighting its potential for fluorescent diagnosis and photodynamic therapy (Gol’dshleger et al., 2014).

  • Photodynamic Antimicrobial Therapy : Ziental et al. (2022) characterized magnesium phthalocyanine and its use in photodynamic antimicrobial therapy against various antibiotic-resistant microorganisms (Ziental et al., 2022).

  • Liquid Deposition for Organic Semiconductors : Ran et al. (2020) explored a liquid deposition method to prepare magnesium phthalocyanine film for use in organic semiconductors, investigating its excited state dynamics (Ran et al., 2020).

  • Spectroscopic and Photoelectrochemical Characterization : Ingrosso et al. (2006) investigated the optical properties of magnesium phthalocyanine, focusing on its photoelectrochemical behaviors in layer-by-layer hybrid junctions with nano-oxides (Ingrosso et al., 2006).

  • Photodynamic Activity Against Cancer Cells : Skupin-Mrugalska et al. (2018) studied the photodynamic activity of magnesium phthalocyanine derivatives against oral cancer cell lines, evaluating their effectiveness when incorporated into liposomes (Skupin-Mrugalska et al., 2018).

Safety And Hazards

When handling Magnesium Phthalocyanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Magnesium Phthalocyanine has great potential in medical applications or fluorescence detection . Efforts are being made to improve their photodynamic efficacy and their use in various next-generation applications .

properties

IUPAC Name

magnesium;2,11,20,29-tetraza-37,39-diazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQREIWCURIAMA-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18MgN8+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple powder; [Alfa Aesar MSDS]
Record name Magnesium phthalocyanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15334
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Product Name

(SP-4-1)-(29H,31H-phthalocyaninato(2-)-N(29),N(30),N(31),N(32))magnesium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
MM El-Nahass, AA Atta, HEA El-Sayed… - Applied Surface …, 2008 - Elsevier
… Structural and optical properties of thermal evaporated magnesium phthalocyanine (MgPc) … Although the magnesium phthalocyanine, MgPc, belongs to the type M(II)Pc [15], its crystal …
Number of citations: 108 www.sciencedirect.com
E Ough, T Nyokong, KAM Creber… - Inorganic …, 1988 - ACS Publications
… Absorption, magnetic circular dichroism (MOD), and electrochemical properties are reported for a range of magnesium phthalocyanine (MgPc) complexes in methylene chloride and …
Number of citations: 115 pubs.acs.org
J Janczak, R Kubiak - Polyhedron, 2001 - Elsevier
… In a previous work [17] we have investigated the polymorphic conversion based on powdered samples of magnesium phthalocyanine and we stated that the magnesium phthalocyanine …
Number of citations: 93 www.sciencedirect.com
DH Templeton, MS Fischer, A Zalkin… - Journal of the American …, 1971 - ACS Publications
The crystal and molecular structure of the monohydrated, dipyridinated magnesium phthalocyanin, MgC32Hi6N8· H20·¿ C5H5N, has been determined by X-ray diffraction. The crystals …
Number of citations: 140 pubs.acs.org
EWY Wong, DB Leznoff - Journal of Porphyrins and …, 2012 - World Scientific
The reduction of magnesium phthalocyanine (MgPc) with 2.2 equivalents of potassium graphite in 1,2-dimethoxyethane (DME) gives [K 2 (DME) 4 ]PcMg(OH)(1) in 67% yield. …
Number of citations: 38 www.worldscientific.com
AA Atta - Journal of alloys and compounds, 2009 - Elsevier
The AC conductivity, σ ac (ω) for bulk magnesium phthalocyanine (MgPc) in the form of compressed pellet in the frequency range of 1–500kHz and in a temperature range of 303–443K …
Number of citations: 53 www.sciencedirect.com
M Pişkin, ÖF Öztürk, Z Odabaş - Manas Journal of Engineering, 2021 - dergipark.org.tr
… The observed Stokes shift of the substituted MgPc 2 was higher than unsubstituted magnesium phthalocyanine in DMF [27]. The MgPc 2 showed similar fluorescence behavior in DMF (…
Number of citations: 3 dergipark.org.tr
E Ough, Z Gasyna, MJ Stillman - Inorganic chemistry, 1991 - ACS Publications
… Our results indicatethat ring-oxidized magnesium phthalocyanine exists as a mixture of monomeric and dimeric ir-cation-radical species at room temperature. Homborg22 has …
Number of citations: 132 pubs.acs.org
J Janczak, YM Idemori - Polyhedron, 2003 - Elsevier
… Magnesium phthalocyanine (MgPc) similar to other metal(II) … are possessed by the magnesium phthalocyanine, which is … the ‘X-phase’ of magnesium phthalocyanine are proposed. …
Number of citations: 66 www.sciencedirect.com
A Endo, S Matsumoto, J Mizuguchi - The Journal of Physical …, 1999 - ACS Publications
Magnesium phthalocyanine (MgPc) is a blue pigment whose X-phase is known to exhibit an intense near-IR-absorption. Because of this, MgPc has attracted attention as a material …
Number of citations: 97 pubs.acs.org

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